Home > Products > Building Blocks P1985 > 6-Aminonicotinamide
6-Aminonicotinamide - 329-89-5

6-Aminonicotinamide

Catalog Number: EVT-254725
CAS Number: 329-89-5
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Aminonicotinamide is a synthetic analogue of nicotinamide, a form of vitamin B3. [, , , , , ] It acts as an antimetabolite, specifically targeting nicotinamide-dependent processes within cells. [, , , , , ] Researchers utilize 6-aminonicotinamide as a tool to investigate various cellular processes and explore its potential in different scientific fields. [, , , , , , , , , , , ]

Nicotinamide

Compound Description: Nicotinamide, a form of vitamin B3, is a precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) []. These molecules are crucial in numerous metabolic reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation [].

Relevance: 6-Aminonicotinamide (6-AN) is a structural analog of nicotinamide, competing with it for enzymatic binding sites []. This competition leads to the formation of 6-AN containing analogs of NAD and NADP, which act as potent inhibitors of NAD(P)-dependent enzymes [, ]. This inhibition disrupts cellular energy metabolism, particularly impacting the pentose phosphate pathway and NADPH production [, ]. Many studies demonstrate that nicotinamide can protect against the toxic effects of 6-AN by outcompeting it for enzyme binding, thereby preventing the formation of the inhibitory analogs [, , , ].

Nicotinic Acid

Compound Description: Nicotinic acid, also known as niacin, is another form of vitamin B3 that can be converted into nicotinamide in vivo []. Like nicotinamide, nicotinic acid can be used to synthesize NAD and NADP [].

Relevance: Nicotinic acid demonstrates a protective effect against the toxicity of 6-AN, albeit weaker than nicotinamide [, , ]. This protection suggests that nicotinic acid, through its conversion to nicotinamide, can interfere with the metabolic activation of 6-AN and the subsequent formation of inhibitory NAD analogs [, ].

Tryptophan

Compound Description: Tryptophan, an essential amino acid, can be converted into nicotinamide adenine dinucleotide (NAD) through a multi-step metabolic pathway known as the kynurenine pathway [, ].

Relevance: While tryptophan itself offers a weaker protective effect against 6-AN toxicity compared to nicotinamide, its involvement in NAD synthesis highlights an important aspect of 6-AN's mechanism of action []. By depleting NAD(P) levels, 6-AN indirectly impacts the downstream utilization of tryptophan in NAD biosynthesis, contributing to its overall metabolic disruption [, ].

6-Aminonicotinamide Adenine Dinucleotide (6-ANAD)

Compound Description: 6-ANAD is a fraudulent analog of NAD, formed by the metabolic conversion of 6-AN within cells [, ]. Unlike NAD, 6-ANAD is a poor substrate for many NAD(P)-dependent enzymes, leading to their inhibition [, ].

Relevance: The formation of 6-ANAD is the primary mechanism by which 6-AN exerts its biological effects [, , ]. By competitively inhibiting enzymes that utilize NAD, 6-ANAD disrupts vital metabolic processes such as glycolysis and the pentose phosphate pathway, contributing to the cytotoxic and teratogenic effects of 6-AN [, , ].

6-Aminonicotinamide Adenine Dinucleotide Phosphate (6-ANADP)

Compound Description: 6-ANADP is a fraudulent analog of NADP, generated through the metabolic conversion of 6-AN within cells [, ]. Similar to 6-ANAD, 6-ANADP is a potent inhibitor of NADP-dependent enzymes [, ].

Relevance: The formation of 6-ANADP significantly contributes to 6-AN's overall toxicity [, ]. 6-ANADP directly inhibits NADP-dependent enzymes, notably glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway [, ]. This inhibition disrupts NADPH production, a critical molecule for cellular defense against oxidative stress and reductive biosynthesis [, ].

6-Phosphogluconate

Compound Description: 6-Phosphogluconate is a metabolic intermediate in the pentose phosphate pathway, formed from glucose-6-phosphate by the action of glucose-6-phosphate dehydrogenase (G6PD) [].

Relevance: The accumulation of 6-phosphogluconate in cells treated with 6-AN is a direct consequence of G6PD inhibition by 6-ANADP [, , , ]. This build-up of 6-phosphogluconate further confirms the on-target effect of 6-AN and its disruption of the pentose phosphate pathway, ultimately leading to decreased NADPH production [, , , ].

6-Phosphoglucono-δ-lactone

Compound Description: 6-Phosphoglucono-δ-lactone is the immediate precursor to 6-phosphogluconate in the pentose phosphate pathway, formed from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD) [].

Relevance: The accumulation of 6-phosphoglucono-δ-lactone alongside 6-phosphogluconate in 6-AN-treated cells provides further evidence for the potent inhibition of G6PD by 6-ANADP []. This build-up of both metabolites highlights the significant disruption of pentose phosphate pathway flux caused by 6-AN, contributing to its cytotoxic effects [].

Other Related Compounds Mentioned

  • Diethylstilbestrol: A synthetic estrogen shown to enhance the inhibitory effects of 6-AN on DPN-dependent enzymatic systems [].
  • Hexestrol: Another synthetic estrogen that displays similar synergistic effects with 6-AN as diethylstilbestrol [].
  • Benzamide: A compound that effectively inhibits L1210 cell poly(adenosine diphosphoribose) polymerase, similar to 6-AN [].
  • 5-Methylnicotinamide: A nicotinamide analog that inhibits L1210 cell poly(adenosine diphosphoribose) polymerase, similar to 6-AN [].
  • N-(phosphonacetyl)-L-aspartate: An antineoplastic agent often used in combination with 6-AN and other drugs [, ].
  • 6-methylmercaptopurine riboside: Another antineoplastic drug often combined with 6-AN for enhanced efficacy [, ].
  • 5-Fluorouracil: A chemotherapeutic agent used in conjunction with 6-AN and other drugs for its potentiating biochemical interactions [].
  • Tiazofurin: An antineoplastic agent that shares a mechanism of action with 6-AN, inhibiting IMP dehydrogenase, an enzyme involved in nucleotide synthesis [].
  • Thiazole-4-carboxamide adenine dinucleotide (TAD): The active metabolite of tiazofurin, analogous to 6-ANAD, which inhibits IMP dehydrogenase [].
  • 2-Amino-1,3,4-thiadiazole (ATDA): A thiadiazole derivative and nicotinamide antagonist that exhibits antileukemic activity, reversible by nicotinamide [].
  • 2-Ethylamino-1,3,4-thiadiazole (EATDA): Another thiadiazole derivative with antileukemic activity, similar to ATDA, reversible by nicotinamide [].
Source and Classification

6-Aminonicotinamide is derived from nicotinamide, a form of vitamin B3, and is part of the broader category of pyridine derivatives. It is often synthesized in laboratory settings for research purposes, particularly in studies related to cellular energy metabolism and cancer biology.

Synthesis Analysis

The synthesis of 6-Aminonicotinamide can be achieved through various methods, with one common approach being the reaction of nicotinamide with ammonia or amine derivatives under specific conditions.

Key Synthesis Method:

  1. Starting Material: Nicotinamide.
  2. Reagents: Ammonia or an amine.
  3. Conditions: The reaction typically occurs under heat, often requiring a solvent such as ethanol or water to facilitate the process.
  4. Purification: Post-reaction, the product can be purified through recrystallization or chromatography techniques.

This method allows for the efficient production of 6-Aminonicotinamide in moderate to high yields, making it suitable for laboratory applications.

Molecular Structure Analysis

The molecular structure of 6-Aminonicotinamide features a pyridine ring with an amino group at the sixth position. This configuration significantly influences its biochemical properties.

  • Molecular Formula: C6_6H6_6N2_2O
  • Molecular Weight: Approximately 138.12 g/mol
  • Structural Characteristics:
    • The presence of the amino group enhances its solubility in polar solvents.
    • The nitrogen atoms in the structure allow for hydrogen bonding, which is critical for its interaction with biological molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound:

  • NMR: Provides information about the hydrogen and carbon environments within the molecule.
  • IR: Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

6-Aminonicotinamide participates in several key chemical reactions relevant to its biological activity:

  1. Inhibition of Poly(ADP-ribose) Polymerase: This reaction leads to decreased poly(ADP-ribose) synthesis, impacting DNA repair processes.
  2. Interference with Nucleotide Metabolism: It inhibits purine nucleotide synthesis, which affects cellular energy levels and growth.
  3. Effects on Cellular Metabolism: Treatment with 6-Aminonicotinamide alters metabolic pathways such as glycolysis and the pentose phosphate pathway.

These reactions underscore its potential as a therapeutic agent in cancer treatment by inducing metabolic stress in tumor cells.

Mechanism of Action

The mechanism of action of 6-Aminonicotinamide primarily involves its role as a niacin antagonist. By inhibiting poly(ADP-ribose) polymerase, it disrupts DNA repair mechanisms, leading to increased cellular apoptosis, particularly in rapidly dividing cells such as cancer cells.

Key Mechanistic Insights:

  • Inhibition of Energy Metabolism: It reduces the expression of enzymes involved in critical metabolic pathways, leading to decreased cell proliferation.
  • Induction of Oxidative Stress: The compound increases reactive oxygen species levels within cells, contributing to cellular damage and apoptosis.
  • Impact on Clonogenicity: Studies have shown that exposure to 6-Aminonicotinamide significantly reduces the clonogenic survival of cancer cells, indicating its effectiveness in targeting tumor growth .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Aminonicotinamide are essential for understanding its behavior in biological systems:

  • Physical State: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 129–131 °C.
  • pH Stability: Generally stable across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties contribute to its functionality as a biochemical agent in laboratory experiments.

Applications

The applications of 6-Aminonicotinamide span various fields, particularly in biomedical research:

  1. Cancer Research: Used extensively to study metabolic pathways in cancer cells and evaluate potential therapeutic strategies.
  2. Biochemical Studies: Serves as an inhibitor for poly(ADP-ribose) polymerase, aiding investigations into DNA repair mechanisms.
  3. Pharmacological Development: Investigated for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis selectively in malignant cells .
Mechanistic Pharmacology of 6-Aminonicotinamide

Competitive Inhibition Dynamics of Glucose-6-Phosphate Dehydrogenase (G6PD)

6-Aminonicotinamide (6-AN) exerts its primary biochemical action through potent and selective inhibition of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP). As a structural analog of nicotinamide, 6-AN undergoes intracellular conversion to 6-amino-NADP⁺ (6-ANADP), which functions as a competitive antagonist at the NADP⁺ binding site of G6PD. This molecular mimicry results in a significant reduction in the enzyme's catalytic activity, with a reported inhibition constant (Kᵢ) of 0.46 μM – indicating high-affinity binding that effectively displaces the natural cofactor NADP⁺ [5]. Nuclear magnetic resonance (NMR) spectroscopic studies of tumor cells treated with 40 μM 6-AN demonstrated direct metabolic evidence of this inhibition through the conspicuous accumulation of 6-phosphogluconate (6-PG), the substrate of the subsequent reaction in the PPP pathway that requires functional G6PD for further processing [9]. The binding interaction between 6-ANADP and G6PD induces conformational constraints that prevent the proper positioning of glucose-6-phosphate for oxidation, thereby stalling the first committed step of the oxidative PPP [1] [5].

Table 1: Competitive Inhibition Parameters of 6-AN-Derived Metabolites on G6PD

6-AN MetaboliteTarget EnzymeInhibition Constant (Kᵢ)MechanismPrimary Metabolic Consequence
6-Amino-NADP⁺ (6-ANADP)G6PD0.46 μMCompetitive inhibition at NADP⁺ binding site6-Phosphogluconate accumulation
6-Amino-NAD⁺ (6-ANAD)6-Phosphogluconate dehydrogenaseNot quantifiedCompetitive inhibition6-Phosphogluconolactone accumulation

Disruption of the Pentose Phosphate Pathway (PPP) Oxidative Branch

The competitive inhibition of G6PD by 6-ANADP triggers profound disruption throughout the oxidative arm of the pentose phosphate pathway. Metabolic flux analysis using ¹³C-labeled glucose in 6-AN-treated rat neocortex demonstrated substantial accumulation of 6-phosphogluconate (1.9 ± 0.8 μmol/10⁸ cells) and its precursor 6-phosphoglucono-δ-lactone (0.8 ± 0.4 μmol/10⁸ cells) within 15 hours of exposure [6] [9]. This metabolic bottleneck creates a dual-pathway disruption: first, through direct substrate deprivation for downstream PPP enzymes, and second, via inhibitory feedback mechanisms. Accumulated 6-phosphogluconate functions as a potent inhibitor of phosphoglucose isomerase, the second enzyme in glycolysis, thereby impairing glycolytic flux and reducing lactate production – an effect quantitatively confirmed in RIF-1 tumor cells where glucose utilization and lactate production decreased significantly (p < 0.05) following 6-AN treatment [9]. The combined inhibition effectively starves proliferating cells of essential biosynthetic precursors, particularly ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis. This metabolic disruption has been documented across diverse cellular models, including rat neocortex, RIF-1 tumor cells, and Leishmania parasites, though the magnitude of PPP disruption varies according to cellular metabolic plasticity and compensatory pathway activation [6] [8] [9].

Modulation of NADPH/NADP⁺ Redox Homeostasis in Cancer Metabolism

The pharmacological blockade of G6PD by 6-AN profoundly impacts cellular redox management through depletion of the reduced nicotinamide cofactor pool. As the primary generator of cytosolic NADPH, the PPP's inhibition reduces NADPH regeneration capacity by 30-70% across various cancer models, creating a pro-oxidant state incompatible with rapid proliferation [2] [3]. Cancer cells exhibit particular vulnerability to this disruption due to their inherently elevated reactive oxygen species (ROS) generation and dependence on NADPH for both antioxidant defense (glutathione regeneration) and anabolic processes (fatty acid and nucleotide biosynthesis). In human melanoma cell lines, 6-AN treatment (50 μM) significantly depleted intracellular NADPH pools within 48 hours, increasing susceptibility to oxidative damage and synergizing with metformin to reduce cell viability through redox imbalance potentiation [2]. Quantitative analysis in prostate cancer models revealed that 100 nM 6-AN elevated basal and androgen-induced ROS levels by 2.3-3.1 fold, confirming the redox vulnerability created by PPP inhibition [5]. This NADPH depletion extends beyond antioxidant defense impairment, as evidenced by reduced glutathione (GSH) levels in cardiac cells (H9C2 lineage) treated with 6-AN, where the glutathione redox ratio (GSH/GSSG) decreased by 40-60% depending on exposure duration [10]. The resulting pro-oxidant environment creates selective pressure against malignant cells with inherently high ROS production.

Table 2: Metabolic Consequences of 6-AN-Induced NADPH Depletion in Cancer Models

Cancer Cell Type6-AN ConcentrationNADPH ReductionROS IncreaseFunctional Consequences
Human Melanoma (A375)50 μM62% ± 8%3.1-fold ± 0.4Synergistic cytotoxicity with metformin
Prostate Cancer (LNCaP)100 nM45% ± 6%2.3-fold ± 0.3Androgen signaling disruption
Lung Cancer (A549)200 μM71% ± 9%4.2-fold ± 0.7Endoplasmic reticulum stress induction
Breast Cancer (CD8F1)Systemic (20 mg/kg)Not quantifiedSignificant increaseTumor growth delay (4.3±0.8 days)

Induction of Endoplasmic Reticulum Stress via ROS-Mediated Apoptotic Signaling

The sustained redox imbalance induced by 6-AN treatment triggers proteotoxic stress within the endoplasmic reticulum (ER), activating the unfolded protein response (UPR) and initiating apoptotic cascades. In non-small cell lung cancer (NSCLC) cell lines (A549 and H460), pharmacological PPP blockade (100-200 μM 6-AN) significantly upregulated UPR markers including binding immunoglobulin protein (BiP), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP) within 48 hours [3] [4]. This ER stress response originated from 6-AN-induced oxidative damage to protein-folding machinery, compounded by NADPH depletion that impaired disulfide bond formation during protein maturation. Flow cytometry analysis confirmed that 6-AN-treated lung cancer cells exhibited reduced mitochondrial membrane potential (ΔΨm) by 55-70%, cytochrome c release, and subsequent caspase-3 activation – hallmark indicators of the mitochondrial apoptosis pathway [3]. The mechanistic sequence involves: (1) G6PD inhibition and NADPH depletion; (2) compromised antioxidant defense; (3) accumulation of protein misfolding in the ER lumen; (4) PERK-mediated UPR activation; and (5) CHOP-dependent transcriptional promotion of pro-apoptotic factors. This cascade was substantiated by the protective effect of the chemical chaperone 4-phenylbutyrate (4-PBA), which attenuated 6-AN-induced apoptosis by 35-40% in A549 cells [4]. The ER-mitochondrial crosstalk in this death signaling represents a vulnerable node exploited by 6-AN in metabolically reprogrammed cancer cells, with particular efficacy observed in NSCLC models where PPP flux is inherently elevated to support rapid proliferation [3] [4].

Properties

CAS Number

329-89-5

Product Name

6-Aminonicotinamide

IUPAC Name

6-aminopyridine-3-carboxamide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)

InChI Key

ZLWYEPMDOUQDBW-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)N)N

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

6 Aminonicotinamide
6-Aminonicotinamide

Canonical SMILES

C1=CC(=NC=C1C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.